molecular formula C9H9ClN2O3S B2415202 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride CAS No. 24134-65-4

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride

Cat. No.: B2415202
CAS No.: 24134-65-4
M. Wt: 260.69
InChI Key: AAJFTCBEVWPIMK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride typically involves the following steps:

  • Formation of the Benzimidazole Core: : The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core. For instance, o-phenylenediamine can react with formic acid under acidic conditions to yield 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole.

  • Sulfonylation: : The benzimidazole derivative is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride. This reaction introduces the sulfonyl chloride group at the desired position on the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions to form sulfonamides. Common nucleophiles include amines, alcohols, and thiols.

  • Hydrolysis: : In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as primary or secondary amines, under mild to moderate temperatures, are commonly used. Solvents like dichloromethane or acetonitrile are preferred.

  • Hydrolysis: : Aqueous sodium hydroxide or other bases can be used to facilitate the hydrolysis reaction.

Major Products

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a key intermediate in the synthesis of various pharmacologically active sulfonamide compounds, which have applications as antibiotics, diuretics, and antidiabetic agents.

  • Biological Studies: : Used in the development of enzyme inhibitors and receptor antagonists due to its ability to form stable sulfonamide linkages.

  • Industrial Chemistry: : Employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of compounds derived from 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride often involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing these compounds to bind to the active sites of enzymes or receptors, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.

    1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.

Uniqueness

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride is unique due to its high reactivity, which makes it a versatile intermediate for synthesizing a wide range of sulfonamide derivatives. Its ability to undergo nucleophilic substitution reactions readily distinguishes it from its sulfonic acid and sulfonamide counterparts.

Properties

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJFTCBEVWPIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24134-65-4
Record name 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride
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